REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=2)[C:9]([C:20]([OH:22])=[O:21])=[C:8]([CH3:23])[NH:7][C:6]=1[CH3:24])=[O:4].Br[CH2:26][CH2:27][Cl:28].C(N(CC)CC)C>C(OCC)(=O)C.CO.N>[CH3:23][C:8]1[NH:7][C:6]([CH3:24])=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=2)[C:9]=1[C:20]([O:22][CH2:26][CH2:27][Cl:28])=[O:21] |f:3.4.5|
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(NC(=C(C1C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C)C
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl acetate methanol ammonia
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO.N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 120° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C(=O)OCCCl)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 19.8% | |
YIELD: CALCULATEDPERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |